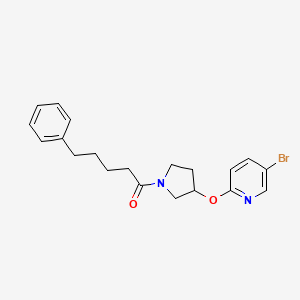
1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-5-phenylpentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-5-phenylpentan-1-one” is a complex organic molecule that contains several functional groups. It has a bromopyridinyl group attached to a pyrrolidinyl group via an ether linkage, and this is further attached to a phenylpentanone group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the bromopyridinyl and pyrrolidinyl precursors. These could then be combined using etherification reactions. The phenylpentanone group could be introduced in a subsequent step, possibly through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromopyridinyl group would likely contribute to the compound’s polarity, while the pyrrolidinyl group (a type of secondary amine) could potentially participate in hydrogen bonding. The phenylpentanone group is a type of ketone, which are typically planar and can engage in pi stacking interactions .Chemical Reactions Analysis
As for the chemical reactions, this compound could potentially undergo, the bromine atom on the pyridine ring could be displaced in a nucleophilic aromatic substitution reaction. The ketone group could undergo various reactions such as reduction, condensation, or formation of a Grignard reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom and the ether linkage would likely make the compound relatively polar, affecting its solubility in different solvents .科学的研究の応用
Synthesis and Chemical Properties
One area of research involves the synthesis of novel pyridine-based derivatives through various chemical reactions. For example, the Suzuki cross-coupling reaction has been utilized to produce novel pyridine derivatives, demonstrating the compound's utility in synthesizing complex molecules with potential applications in medicinal chemistry and material science (Ahmad et al., 2017). Similarly, research on the synthesis of cyclopentannulated pyridines via the derived 3-pyridyl radical showcases the compound's role in creating bicyclic compounds, which are valuable in various chemical syntheses (Jones et al., 2000).
Biological Activities
Another significant area of research is the investigation of the biological activities of pyridine derivatives. For instance, studies have identified novel 4-pyrrolidin-3-cyanopyridine derivatives with antimicrobial activity against a wide range of bacteria, highlighting the potential of these compounds in developing new antibacterial agents (Bogdanowicz et al., 2013). Additionally, research on pyrrolo[2,3-d]pyrimidine derivatives has explored their antitumor activity, demonstrating the compound's relevance in the search for new cancer therapies (Wang et al., 2010).
Material Science and Other Applications
In material science, the compound's derivatives have been used in the development of new materials with specific properties. For example, the study of iridium tetrazolate complexes has revealed the essential role of the ancillary ligand in color tuning, indicating the potential for creating materials with customizable photophysical properties (Stagni et al., 2008).
作用機序
特性
IUPAC Name |
1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-5-phenylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2/c21-17-10-11-19(22-14-17)25-18-12-13-23(15-18)20(24)9-5-4-8-16-6-2-1-3-7-16/h1-3,6-7,10-11,14,18H,4-5,8-9,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRVOOGYCFHMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)CCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

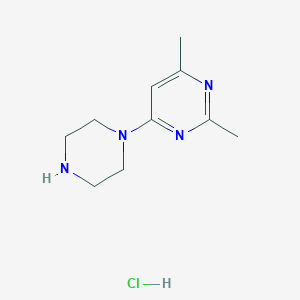
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2865319.png)
![N-cyclopentyl-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2865321.png)
![5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2865323.png)

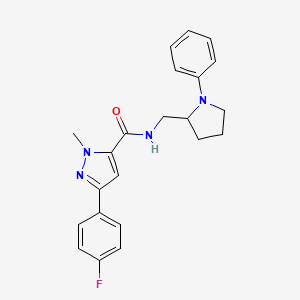

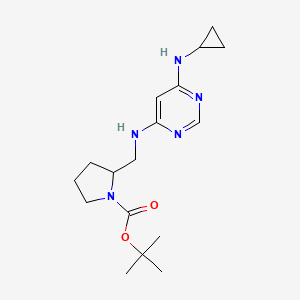

![4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide](/img/structure/B2865334.png)
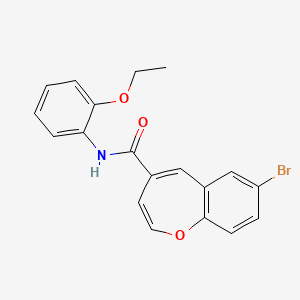
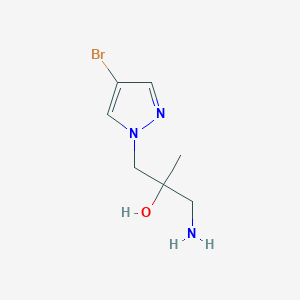
![7-(2-Methoxyphenyl)-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2865337.png)
